molecular formula C26H22ClN3O5 B2361911 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 894893-42-6

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2361911
CAS No.: 894893-42-6
M. Wt: 491.93
InChI Key: MMNUTJSPMCONDL-UHFFFAOYSA-N
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Description

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O5 and its molecular weight is 491.93. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : A study by Ramalingam et al. (2019) discusses the synthesis of derivatives of 1,8-naphthyridine, including compounds structurally similar to the one , as potential antibacterial agents. These compounds showed significant antibacterial activity, highlighting their potential in medical applications (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Dual Inhibitors of Tyrosine Kinases : Thompson et al. (2005) explored the synthesis of soluble 7-substituted 3-aryl-1,6-naphthyridines, similar in structure to the compound of interest. These compounds were found to be dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases, important in cancer therapy (Thompson et al., 2005).

  • Synthesis and Transformation Studies : Saleh and Ayoub (2014) conducted a study on the synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine, a compound structurally related to the one . They explored various transformations of this compound, indicating a wide range of possible chemical modifications and applications (Saleh & Ayoub, 2014).

  • Biological Activity Evaluation : Kundenapally et al. (2019) synthesized a series of 1,8-naphthyridine based compounds and evaluated their biological activity, particularly as antibacterial agents. This study highlights the potential use of such compounds in addressing bacterial infections (Kundenapally, Domala, & Sreenivasulu, 2019).

  • Photochemical and Thermochemical Modeling : A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, which share structural similarities with the compound , involved spectroscopic, quantum mechanical studies, and ligand protein interactions. They also modeled the photovoltaic efficiency of these compounds, suggesting potential applications in dye-sensitized solar cells (Mary et al., 2020).

Properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-15-7-9-19-25(33)20(24(32)16-5-4-6-17(27)11-16)13-30(26(19)28-15)14-23(31)29-21-12-18(34-2)8-10-22(21)35-3/h4-13H,14H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUTJSPMCONDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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